BV6

Descripción general

Descripción

BV-6 es un compuesto orgánico sintético conocido por su papel como un potente y específico antagonista de las proteínas inhibidoras de la apoptosis (IAP), incluyendo la proteína inhibidora celular de la apoptosis 1 (cIAP1), la proteína inhibidora celular de la apoptosis 2 (cIAP2) y la proteína inhibidora de la apoptosis ligada al cromosoma X (XIAP) . Estas proteínas juegan un papel crucial en la regulación de la apoptosis, y BV-6 actúa como un mimético de Smac, promoviendo la apoptosis y la necroptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

BV-6 se sintetiza a través de un proceso de varios pasos que involucra el acoplamiento de varios aminoácidos y péptidos. La síntesis generalmente implica los siguientes pasos:

Acoplamiento de aminoácidos: El paso inicial involucra el acoplamiento de aminoácidos utilizando reactivos de acoplamiento de péptidos estándar como la N,N'-diciclohexilcarbodiimida (DCC) y el 1-hidroxibenzotriazol (HOBt).

Ciclización: Los aminoácidos acoplados se someten a ciclización para formar la estructura de péptido cíclico deseada.

Funcionalización: El péptido cíclico se funcionaliza aún más con cadenas laterales específicas para lograr la estructura final de BV-6.

Métodos de producción industrial

La producción industrial de BV-6 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para garantizar la alta pureza y el rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

BV-6 experimenta varias reacciones químicas, incluyendo:

Ubiquitinación: BV-6 induce la ubiquitinación y la rápida degradación proteasomal de las cIAP.

Inducción de la apoptosis: BV-6 promueve la apoptosis al permitir la desubiquitinación de la quinasa 1 de serina/treonina de interacción con el receptor (RIPK1).

Inducción de la necroptosis: BV-6 también induce la necroptosis, una forma de muerte celular programada.

Reactivos y condiciones comunes

Ubiquitinación: Requiere la presencia de ubiquitina, enzima activadora E1, enzima conjugadora E2 y ligasa E3.

Inducción de la apoptosis: Implica el factor de necrosis tumoral alfa (TNF-α) e inhibidores de caspasas como el Z-IETD-FMK.

Inducción de la necroptosis: Requiere el bloqueo de la caspasa-8 usando inhibidores como el Z-VAD-FMK.

Principales productos formados

Ubiquitinación: Lleva a la formación de cIAP ubiquitinadas.

Inducción de la apoptosis: Resulta en la activación de caspasas y la posterior muerte celular.

Inducción de la necroptosis: Lleva a la formación del complejo necrosómico y la muerte celular.

Aplicaciones Científicas De Investigación

Lung Cancer

BV6 has been extensively studied in non-small cell lung cancer (NSCLC) cell lines such as HCC193 and H460. Research indicates that this compound enhances radiosensitivity in these cells, making them more susceptible to radiation therapy. For instance, a study reported that treatment with 1 μM this compound significantly shifted survival curves in HCC193 cells compared to controls . The compound also induced apoptosis by increasing cleaved caspase-3 levels over time.

Combination Therapies

This compound has shown promise when used in combination with other therapies. For example, it enhances the effects of tumor necrosis factor-alpha (TNF-α) and TNF-related apoptosis-inducing ligand (TRAIL), leading to increased apoptosis in resistant cancer cell lines . This suggests that this compound could be an effective adjuvant in combination therapies aimed at overcoming drug resistance.

Endometriosis

In preclinical models, this compound has been investigated for its potential to suppress endometriosis. In a mouse model, intraperitoneal administration of this compound reduced the progression of endometriosis by inhibiting IAP expression and cell proliferation . This application highlights this compound's versatility beyond oncology.

Efficacy Data

The following table summarizes key findings from studies on the efficacy of this compound across different cancer types:

| Cancer Type | Cell Line | Mechanism | Outcome |

|---|---|---|---|

| Non-Small Cell Lung Cancer | HCC193, H460 | IAP inhibition, caspase activation | Enhanced radiosensitivity; increased apoptosis |

| Various Cancers | HT1080, HT29 | Sensitization to TNF-α and TRAIL | Increased apoptosis via enhanced caspase processing |

| Endometriosis | Mouse model | IAP inhibition | Reduced disease progression; decreased cell proliferation |

Case Study 1: Lung Cancer Treatment

In a controlled study involving NSCLC cell lines, researchers treated HCC193 and H460 cells with varying concentrations of this compound. The results demonstrated a dose-dependent increase in apoptosis markers, particularly cleaved caspase-3. The study concluded that this compound not only induces apoptosis but also sensitizes these cells to radiation therapy .

Case Study 2: Combination with Immune Modulators

Another investigation focused on the combined use of this compound with immune modulators such as TNF-α and TRAIL. The study revealed that this compound significantly enhanced the apoptotic response in resistant cancer cell lines by promoting additional cleavage of caspases involved in the apoptotic pathway . This finding supports the potential for this compound to be utilized alongside immunotherapies.

Mecanismo De Acción

BV-6 ejerce sus efectos mimetizando la actividad de Smac/DIABLO, un antagonista natural de las IAP. Al unirse a las cIAP, BV-6 induce su ubiquitinación y rápida degradación proteasomal . Este proceso permite la desubiquitinación de RIPK1, lo que lleva a la activación de las vías de apoptosis y necroptosis . BV-6 también promueve la activación del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) y la apoptosis dependiente de TNF-α .

Comparación Con Compuestos Similares

BV-6 es único debido a su doble inhibición de las cIAP y XIAP, lo que lo convierte en un mimético de Smac bivalente . Los compuestos similares incluyen:

Embelina: Un inhibidor de XIAP con posibles propiedades anticancerígenas.

Birinapant: Una pequeña molécula sintética que inhibe las proteínas de la familia IAP y tiene actividad antineoplásica.

AZD5582: Un inhibidor de las IAP que induce la apoptosis al unirse a los dominios BIR3 de cIAP1, cIAP2 y XIAP.

BV-6 destaca por su potente e inhibición selectiva de múltiples IAP, lo que lo convierte en una herramienta valiosa en la investigación de apoptosis y necroptosis .

Actividad Biológica

BV6 is a small molecule classified as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic . It functions primarily as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs), which are known to play a critical role in regulating apoptosis and cell survival. This compound has garnered attention for its potential in cancer therapy, particularly in sensitizing cancer cells to apoptosis induced by various stimuli.

IAP Inhibition

This compound selectively targets IAPs, particularly cIAP1 and XIAP, leading to their degradation. This degradation is crucial for the activation of caspases, which are essential for the apoptotic process. The compound's ability to induce the degradation of IAPs allows for enhanced apoptosis in various cancer cell lines when combined with death ligands such as TNF-α and TRAIL (TNF-related apoptosis-inducing ligand) .

Induction of Apoptosis

Research indicates that this compound can induce significant cell death across multiple human cancer cell lines. For instance, when treated with 10 µM this compound for 24 hours, significant cell death was observed in L363, MMI.s, HT1080, and Jurkat cells. After 48 hours, most tested cell lines showed increased apoptosis, except for a few resistant types like Amo-1 and HeLa .

Activation of Non-canonical NF-κB Pathway

This compound also promotes the accumulation of NIK (NF-κB inducing kinase) and the processing of p100 to p52, thereby activating the non-canonical NF-κB signaling pathway. This pathway is often associated with cellular survival and proliferation, suggesting that this compound may have dual roles in modulating both pro-apoptotic and survival signals .

Cell Line Sensitivity

The sensitivity of various cancer cell lines to this compound has been extensively studied. The following table summarizes key findings regarding cell line responses to this compound treatment:

| Cell Line | 24h Cell Death (%) | 48h Cell Death (%) | Notes |

|---|---|---|---|

| L363 | 50 | 80 | Sensitive to this compound-induced apoptosis |

| MMI.s | 45 | 75 | Sensitive |

| HT1080 | 60 | 85 | Sensitive |

| Jurkat | 55 | 82 | Sensitive |

| Amo-1 | 10 | 15 | Resistant |

| KMS.11 | 20 | 25 | Resistant |

| HeLa | 15 | 20 | Resistant |

Combination Therapy Efficacy

This compound has shown promise as an adjuvant therapy when combined with other treatments. For example, co-treatment with TRAIL or TNF-α significantly enhances apoptosis in resistant cancer cells. In studies involving MCF7 and MDA-MB-231 breast cancer cells, this compound not only induced apoptosis but also downregulated autophagy, suggesting that it may improve the efficacy of existing therapies by overcoming resistance mechanisms .

Case Studies

In vivo studies have demonstrated the potential of this compound beyond cell culture systems. For instance:

- Endometriosis Model : In a BALB/c mouse model with transplanted uterine tissue, intraperitoneal administration of this compound significantly repressed endometriosis progression by inhibiting IAP expression and reducing cell proliferation .

- Non-Small Cell Lung Cancer (NSCLC) : Pre-treatment with this compound in H460 NSCLC cells enhanced their sensitivity to radiation therapy, indicating its potential utility in combination with radiotherapy .

Propiedades

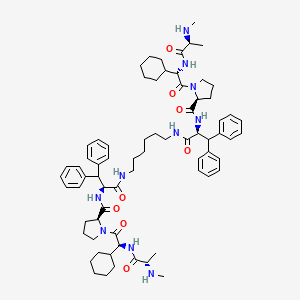

IUPAC Name |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[6-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84)/t47-,48-,55-,56-,59-,60-,61-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXJXGNXKOVBJV-YLOPQIBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H96N10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1205.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.